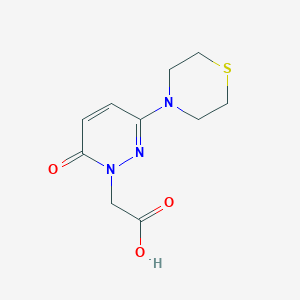
1-Ethynyl-4-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-4-methylcyclohexane is an organic compound with the molecular formula C9H14 It is a derivative of cyclohexane, where an ethynyl group (C≡CH) is attached to the first carbon and a methyl group (CH3) is attached to the fourth carbon of the cyclohexane ring
準備方法
The synthesis of 1-ethynyl-4-methylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with 4-methylcyclohexanone, the compound can be subjected to ethynylation reactions using reagents such as ethynylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial production methods may involve catalytic processes where cyclohexane derivatives are reacted with acetylene gas in the presence of metal catalysts such as palladium or nickel. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-Ethynyl-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of the ethynyl group can yield 1-ethyl-4-methylcyclohexane using catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethynyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, ozone
Reducing agents: Hydrogen gas with palladium on carbon
Substitution reagents: Halogens, organometallic compounds
Major products formed from these reactions include carbonyl compounds, alkanes, and substituted cyclohexane derivatives.
科学的研究の応用
1-Ethynyl-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and cyclohexane derivatives.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-ethynyl-4-methylcyclohexane involves its interaction with molecular targets through its ethynyl and methyl groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the methyl group can influence the compound’s hydrophobicity and steric effects. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets, influencing its overall biological and chemical activity.
類似化合物との比較
1-Ethynyl-4-methylcyclohexane can be compared with other similar compounds such as:
1-Ethyl-4-methylcyclohexane: Differing by the presence of an ethyl group instead of an ethynyl group, leading to different reactivity and applications.
4-Methylcyclohexanone: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-Ethynylcyclohexane: Similar structure but without the methyl group, affecting its steric and electronic properties.
特性
IUPAC Name |
1-ethynyl-4-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h1,8-9H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPFDVRLMGJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B3001019.png)




![4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B3001029.png)
![3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/new.no-structure.jpg)


![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)
![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)

![3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B3001040.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B3001041.png)
